Home > Products > Screening Compounds P42775 > Menin-MLL inhibitor 4
Menin-MLL inhibitor 4 -

Menin-MLL inhibitor 4

Catalog Number: EVT-12566023
CAS Number:
Molecular Formula: C32H38FN7O3
Molecular Weight: 587.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Menin-MLL inhibitor 4 is a small molecule designed to disrupt the interaction between menin and mixed-lineage leukemia proteins, which is crucial for the oncogenic activity of MLL fusion proteins implicated in various leukemias. The compound is derived from patent WO2017214367 and exhibits significant antitumor activity. Menin, a product of the multiple endocrine neoplasia type 1 gene, plays a pivotal role in the regulation of gene expression associated with MLL fusion proteins, making it a target for therapeutic intervention in acute leukemias characterized by MLL rearrangements .

Source and Classification

Menin-MLL inhibitor 4 is classified as a small molecule inhibitor. It is specifically formulated to inhibit the menin-MLL protein-protein interaction, which is essential for the maintenance of leukemic phenotypes in cells harboring MLL translocations. The compound's CAS number is 2169916-13-4, and it has been identified as a promising candidate in preclinical studies aimed at treating MLL-rearranged acute leukemias .

Synthesis Analysis

Methods and Technical Details

The synthesis of Menin-MLL inhibitor 4 involves advanced organic chemistry techniques, including iterative structure-based drug design and optimization processes. Initial compounds were developed using fragments that bind to the MLL binding pocket on menin, guided by X-ray crystallography data. The synthesis typically includes:

  1. Fragment Optimization: Starting with a piperazinyl pyrimidine fragment, modifications were made to enhance binding affinity and drug-like properties.
  2. Hydrophobic Interactions: Key hydrophobic interactions were maintained while substituting various functional groups to improve solubility and reduce off-target effects.
  3. Final Compound Development: The final structure was achieved by optimizing the linker and adding specific substituents that enhance binding efficacy .
Molecular Structure Analysis

Structure and Data

Menin-MLL inhibitor 4 has the molecular formula C32H38FN7O3C_{32}H_{38}FN_{7}O_{3} and a molecular weight of 587.69 g/mol. While specific structural details such as 3D conformation are not provided in the sources, it is known that the compound binds to the MLL pocket of menin, mimicking key interactions necessary for disrupting their interaction .

Structural Insights

The structural analysis indicates that Menin-MLL inhibitor 4 likely forms hydrogen bonds with critical residues within the binding site of menin, which is essential for its inhibitory action against MLL fusion proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Menin-MLL inhibitor 4 participates in competitive inhibition reactions where it competes with MLL fusion proteins for binding sites on menin. This competitive nature suggests that the compound can effectively displace MLL from its complexes, leading to altered gene expression profiles associated with leukemogenesis.

  1. Binding Affinity: The compound exhibits high binding affinity (nanomolar range) for menin, which is essential for its effectiveness in disrupting oncogenic signaling pathways.
  2. Mechanistic Pathway: Upon binding, it induces conformational changes in menin that prevent its interaction with MLL fusion proteins, thereby reversing their oncogenic effects .
Mechanism of Action

Process and Data

The mechanism of action of Menin-MLL inhibitor 4 involves:

  1. Disruption of Protein-Protein Interaction: By binding to menin, the compound prevents its interaction with MLL fusion proteins.
  2. Alteration of Gene Expression: This disruption leads to downregulation of genes that are critical for leukemia cell survival and proliferation, such as those involved in self-renewal and differentiation pathways.
  3. Biochemical Effects: Studies show that treatment with Menin-MLL inhibitors results in decreased chromatin enrichment of MLL at target gene promoters, facilitating recruitment of other regulatory complexes like UTX .
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density or melting point are not provided in detail, general characteristics include:

  • Molecular Weight: 587.69 g/mol
  • Molecular Formula: C32H38FN7O3C_{32}H_{38}FN_{7}O_{3}

Chemical Properties

The chemical properties relevant to Menin-MLL inhibitor 4 include:

  • Solubility: Optimized for improved aqueous solubility through structural modifications.
  • Stability: Designed to minimize off-target activities while maintaining stability under physiological conditions .
Applications

Scientific Uses

Menin-MLL inhibitor 4 has several potential applications in scientific research and clinical settings:

  1. Therapeutic Development: It represents a novel approach for treating acute leukemias associated with MLL rearrangements.
  2. Biological Research: The compound serves as a tool for studying the role of menin in gene regulation and oncogenesis.
  3. Combination Therapies: Research indicates potential synergistic effects when combined with other therapies targeting chromatin regulation or apoptosis pathways .

Properties

Product Name

Menin-MLL inhibitor 4

IUPAC Name

5-fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide

Molecular Formula

C32H38FN7O3

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C32H38FN7O3/c1-20(2)40(21(3)4)30(41)24-14-23(33)6-8-27(24)43-28-15-34-19-35-29(28)39-12-10-32(18-39)9-11-38(17-32)16-22-5-7-25-26(13-22)37-31(42)36-25/h5-8,13-15,19-21H,9-12,16-18H2,1-4H3,(H2,36,37,42)

InChI Key

CWUVQWYYRPWMBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CCC4(C3)CCN(C4)CC5=CC6=C(C=C5)NC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.